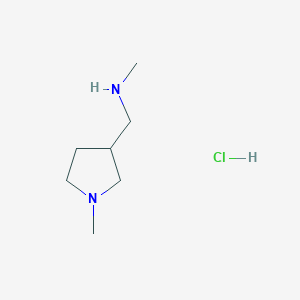
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the methylation of (1-methylpyrrolidin-3-yl)methanamine. One common method is the reductive amination of (1-methylpyrrolidin-3-yl)methanamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-alkyl or N-acyl derivatives
科学研究应用
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
N-Methylpyrrolidine: A simpler derivative with similar structural features but lacking the methanamine group.
1-Methylpyrrolidin-3-yl)methanamine: The parent compound without the N-methyl group.
N-Methyl-1-phenylpyrrolidin-3-yl)methanamine hydrochloride: A structurally related compound with a phenyl group instead of a methyl group.
Uniqueness
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C7H17ClN2 |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H |
InChI 键 |
ZYVDMNPKLPOSTD-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CCN(C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


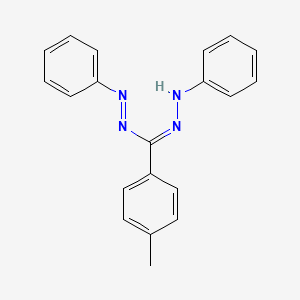
![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

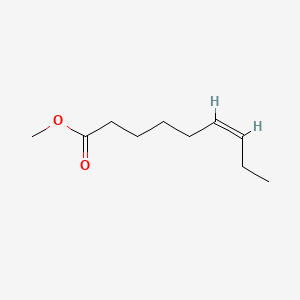
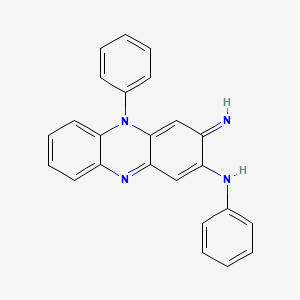


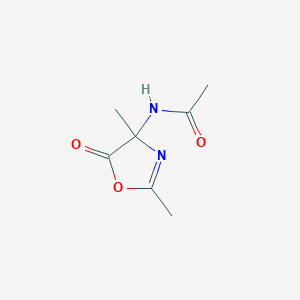
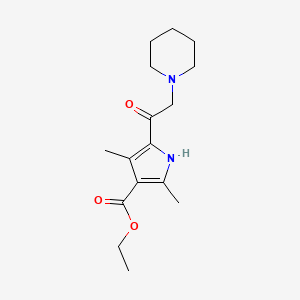

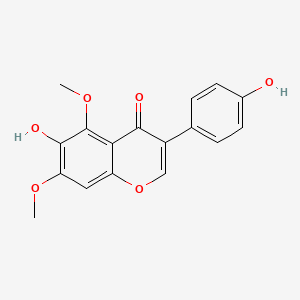
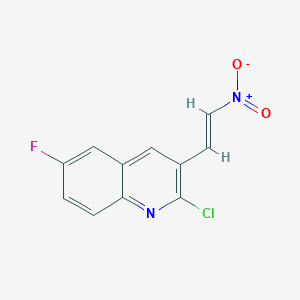
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
